molecular formula C8H8N4O2 B3357855 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- CAS No. 75914-65-7

1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-

Cat. No.: B3357855
CAS No.: 75914-65-7
M. Wt: 192.17 g/mol
InChI Key: NHFCELOARWLFPC-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is known for its unique structure, which includes a cyclopropyl group attached to the purine ring. It is used in various scientific research applications due to its biological activity and potential therapeutic benefits .

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-5,6-diaminouracil with formic acid, followed by cyclization to form the desired compound . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.

    Medicine: Research explores its potential therapeutic benefits, including its use as a bronchodilator and its effects on the central nervous system.

    Industry: It is used in the manufacture of pharmaceuticals and as an ingredient in certain pesticides.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the enzyme xanthine oxidase, which plays a role in purine metabolism. This inhibition leads to a decrease in the production of uric acid, making it useful in the treatment of conditions like gout. Additionally, the compound can act as a bronchodilator by relaxing the smooth muscles of the airways, which is beneficial in treating respiratory conditions .

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share a common purine base structure but differ in their substituent groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

3-cyclopropyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c13-7-5-6(10-3-9-5)12(4-1-2-4)8(14)11-7/h3-4H,1-2H2,(H,9,10)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFCELOARWLFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=O)NC2=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226832
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75914-65-7
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075914657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 12 g of 1-cyclopropyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione (IV) in 50 ml of formic acid was refluxed for 2 hours. The hot solution was filtered and 30 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 11.2 g (V). The amide (V) was refluxed in 40 ml of 2N NaOH for 1 hour and then neutralized with 5N HCl. The crystals were filtered off. Yield 7 g (60%) (VI) NMR (see Table I).
Name
1-cyclopropyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Reactant of Route 2
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Reactant of Route 3
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Reactant of Route 4
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Reactant of Route 5
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Reactant of Route 6
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-

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